5-(2-Aminopropyl)indole

Descripción

Historical Context of Synthesis and Early Investigation of 5-(2-Aminopropyl)indole

The synthesis of this compound was first documented in 1962 by researchers Albert Hofmann and Franz Troxler. researchgate.netoup.com This work was detailed in a French patent titled "Nouveaux dérivés de l'indole et leur préparation" (New indole (B1671886) derivatives and their preparation), which originated from industrial pharmaceutical research. researchgate.netoup.comnih.govnih.gov

Early scientific investigation into the compound's properties followed shortly after its synthesis. A notable study from 1968 explored the monoamine oxidase (MAO) inhibitory effects of this compound and its structural isomers. drugsandalcohol.ie Using guinea pig liver homogenates, this research determined its inhibitory concentration (IC50) for MAO to be 22 µM. drugsandalcohol.ievulcanchem.com The study also evaluated its effects in antagonizing seizures induced by pentylenetetrazole/reserpine in mice, providing some of the first pharmacological data on the compound. drugsandalcohol.ie For many years following this initial research, this compound remained a relatively obscure compound within academic literature until its re-emergence and subsequent re-examination by the scientific community in the 21st century.

Positioning of this compound within Indole and Phenethylamine (B48288) Chemical Classes

This compound possesses a hybrid structure that incorporates features of both indole alkaloids and phenethylamines. Its core is a bicyclic indole structure, which consists of a benzene (B151609) ring fused to a pyrrole (B145914) ring. oup.com However, the defining feature that dictates its classification is the position of the aminopropyl side chain.

Unlike psychedelic tryptamines such as α-methyltryptamine (AMT), where the aminopropyl group is attached at the 3-position of the indole nucleus, in this compound it is attached at the 5-position. wikipedia.orgoup.com This seemingly minor positional shift is significant, as it moves the side chain from the pyrrole part of the ring system to the benzene portion. Consequently, this compound is not technically classified as a tryptamine (B22526). wikipedia.orgoup.com Its chemical structure and resulting pharmacological profile are considered to be more closely related to phenethylamine derivatives, such as 5-(2-aminopropyl)benzofuran (B1244649) (5-APB). wikipedia.orgoup.com This structural similarity is reflected in its primary action as a stimulant-like monoamine releasing agent rather than a classic psychedelic. wikipedia.orgoup.com

Research Findings on this compound

Academic studies have characterized the in vitro pharmacological activity of this compound, providing insight into its mechanism of action at a molecular level.

Monoamine Transporter Interaction

Research using rat brain synaptosomes and human transporter-transfected cells has established that this compound functions as a substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.govresearchgate.net It induces monoamine release with a notable preference for dopamine and norepinephrine transporters over the serotonin transporter. nih.gov

Table 1: Monoamine Release Potency (EC₅₀ values)

| Transporter | EC₅₀ (nM) | Reference |

|---|---|---|

| Dopamine (DAT) | 12.9 | wikipedia.orgsmolecule.com |

| Norepinephrine (NET) | 13.3 | wikipedia.orgsmolecule.com |

| Serotonin (SERT) | 104.8 | wikipedia.orgsmolecule.com |

Monoamine Oxidase Inhibition

In addition to its activity at monoamine transporters, this compound is a selective and reversible inhibitor of monoamine oxidase A (MAO-A). ljmu.ac.uknih.gov It shows no significant inhibitory activity at the MAO-B isoform. ljmu.ac.uknih.gov This inhibition of MAO-A can contribute to an increase in the synaptic levels of monoamines. smolecule.com

Table 2: Monoamine Oxidase A (MAO-A) Inhibition

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| IC₅₀ | 1.6 µM | Human recombinant MAO-A | ljmu.ac.uknih.gov |

| Kᵢ | 0.25 µM | Human recombinant MAO-A | nih.gov |

| IC₅₀ | 22 µM | Guinea pig liver homogenates (1968 study) | drugsandalcohol.ie |

Serotonin Receptor Interactions

Further research has identified interactions with specific serotonin receptors. Studies have shown that this compound acts as a partial agonist at human 5-HT₂ₐ and 5-HT₂ₑ receptors. nih.gov

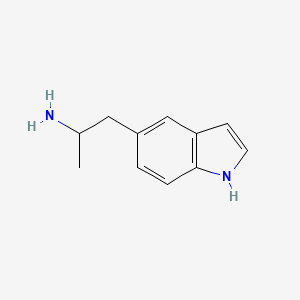

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(1H-indol-5-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-8(12)6-9-2-3-11-10(7-9)4-5-13-11/h2-5,7-8,13H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AULGMISRJWGTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30873562 | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3784-30-3 | |

| Record name | α-Methyl-1H-indole-5-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3784-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Aminopropyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003784303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Indol-5-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30873562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3784-30-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-AMINOPROPYL)INDOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98BOE73HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization for Research of 5 2 Aminopropyl Indole

Established Synthetic Pathways for 5-(2-Aminopropyl)indole

The primary synthesis of this compound, also known as 5-IT, was first detailed by Albert Hofmann and Franz Troxler in the early 1960s. ljmu.ac.ukwikipedia.org This classical and widely recognized method proceeds in two main steps.

The process begins with a condensation reaction, specifically a Henry reaction, between indole-5-carboxaldehyde (B21537) and nitroethane. ljmu.ac.ukdrugsandalcohol.ie This reaction is typically base-catalyzed. The resulting intermediate is 5-(2-nitropropenyl)indole.

In the second step, this nitroalkene intermediate is reduced to form the primary amine, this compound. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). ljmu.ac.uk While other reducing agents can be used, LiAlH₄ is frequently cited for this type of reduction. The starting materials, indole-5-carboxaldehyde and nitroethane, are commercially available and not under international control. ljmu.ac.ukdrugsandalcohol.ie

Table 1: Established Synthesis of this compound

| Step | Reaction Type | Starting Materials | Key Reagent(s) | Intermediate/Product |

|---|---|---|---|---|

| 1 | Henry Condensation | Indole-5-carboxaldehyde, Nitroethane | Base catalyst (e.g., Piperidine) | 5-(2-Nitropropenyl)indole |

This table summarizes the classic Hofmann and Troxler synthetic route.

Synthesis of Positional and Structural Isomers of this compound (e.g., 6-(2-Aminopropyl)indole (B157925), α-Methyltryptamine)

The synthesis of positional isomers of this compound is important for developing analytical standards to differentiate them in forensic samples. drugsandalcohol.ienih.gov Key isomers include α-methyltryptamine (AMT) and 6-(2-aminopropyl)indole (6-IT).

α-Methyltryptamine (AMT or 3-(2-Aminopropyl)indole): As the 3-positional isomer, AMT is a structural isomer of 5-IT. ljmu.ac.uk Several synthetic routes have been established:

From Tryptophan: Enantiomerically pure AMT can be synthesized from the corresponding D- or L-tryptophan ethyl esters through reduction, often with lithium aluminum hydride. mdma.cherowid.org

From Indole (B1671886): A common synthesis involves the reaction of indole with 2-nitropropene (B1617139) to form 1-(indol-3-yl)-2-nitropropane, which is then reduced to AMT. mdma.ch

Japp-Klingemann Reaction: A more complex route involves the Japp-Klingemann coupling of 2-piperidone-3-carboxylic acid with a diazonium salt, followed by a Fischer-type cyclization and subsequent hydrolysis to yield the target tryptamine (B22526). tandfonline.comtandfonline.com

6-(2-Aminopropyl)indole (6-IT): This isomer is synthesized from 6-substituted indole precursors. ontosight.ai The general strategy often mirrors that of 5-IT, starting with the appropriately substituted indole carboxaldehyde (indole-6-carboxaldehyde) and proceeding through a similar condensation and reduction sequence. The synthesis of all six positional isomers (2-, 3-, 4-, 5-, 6-, and 7-substituted) has been performed for the purpose of creating a comprehensive analytical library to aid in their discrimination. drugsandalcohol.ienih.gov

Table 2: Comparison of this compound and Key Isomers

| Compound Name | Common Abbreviation(s) | Position of Aminopropyl Group | IUPAC Name |

|---|---|---|---|

| This compound | 5-IT, 5-API | 5-position | 1-(1H-indol-5-yl)propan-2-amine |

| 6-(2-Aminopropyl)indole | 6-IT, 6-API | 6-position | 1-(1H-indol-6-yl)propan-2-amine |

This table provides a clear comparison of the chemical nomenclature and structure of this compound and its common positional isomers.

Derivatization Techniques for Enhanced Analytical Characterization

The analytical differentiation of this compound from its positional isomers is a significant challenge, as they often produce nearly identical mass spectra under conventional electron ionization mass spectrometry (EI-MS). ljmu.ac.uk Derivatization is a chemical technique used to modify a compound to enhance its analytical properties, such as improving chromatographic separation or creating more distinct mass spectral fragmentation patterns. greyhoundchrom.com

For aminopropylindoles and related amine compounds, derivatization of the primary amine group is a common strategy. This approach is crucial for gas chromatography-mass spectrometry (GC-MS) analysis, where it can resolve co-eluting isomers. For instance, while 5- and 6-(2-aminopropyl)indole may co-elute during GC analysis, their derivatized forms can often be separated. nih.gov Liquid chromatography (LC) methods can also be effective for separating the underivatized isomers. nih.gov

Studies on analogous compounds, such as (2-aminopropyl)benzo[b]thiophenes (APBTs), have shown that using different derivatizing agents can achieve separation of all isomers. nih.gov A combination of derivatization methods may be necessary for complete discrimination. nih.gov

Table 3: Derivatization Agents for Analysis of Amines

| Derivatizing Agent | Abbreviation | Target Functional Group | Purpose in Analysis |

|---|---|---|---|

| Trifluoroacetic anhydride (B1165640) | TFAA | Primary/Secondary Amines | Improves GC volatility and separation |

| Heptafluorobutyryl anhydride | HFB | Primary/Secondary Amines | Creates derivatives with high mass, aiding MS identification and GC separation nih.gov |

| Ethoxycarbonyl chloride | EC | Primary/Secondary Amines | Used for GC-MS analysis to separate isomers nih.gov |

This table outlines common derivatization agents that can be applied to the analysis of this compound and its isomers to improve analytical characterization.

Structure Activity Relationship Sar Studies of 5 2 Aminopropyl Indole and Analogs

Structural Isomerism and Its Impact on Pharmacological Profile

The position of the (2-aminopropyl) group on the indole (B1671886) ring profoundly affects the compound's interaction with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Comparative studies of 5-(2-aminopropyl)indole and its structural isomers, 6-(2-aminopropyl)indole (B157925) (6-IT) and 3-(2-aminopropyl)indole (α-methyltryptamine or AMT), highlight these differences.

5-IT and 6-IT are both potent substrates at DAT, NET, and SERT, meaning they are transported into the neuron and induce the release of monoamines. ontosight.airesearchgate.net However, their potency and selectivity differ significantly. 5-IT demonstrates a greater potency for release at DAT compared to SERT. ontosight.ainih.gov In contrast, 6-IT exhibits a higher potency for release at SERT over DAT. ontosight.ainih.gov This distinction in transporter interaction leads to different physiological effects; 5-IT produces stimulant effects comparable to MDMA, whereas 6-IT is associated with behaviors indicative of serotonin toxicity. ontosight.airesearchgate.net

Another positional isomer, α-methyltryptamine (AMT), also known as 3-(2-aminopropyl)indole, displays stimulant effects. oup.comx-mol.com Older research indicates that 6-IT is more potent than 5-IT in inhibiting monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamine neurotransmitters. ontosight.aioup.com Specifically, the half-maximal inhibitory concentration (IC50) values for MAO inhibition were reported as 22 µM for 5-IT, 4.6 µM for 6-IT, and 58 µM for AMT, indicating 6-IT as the most potent inhibitor among the three. oup.com

These findings underscore that minor shifts in the side chain's attachment point on the indole nucleus can dramatically alter the pharmacological profile, influencing the balance of dopaminergic and serotonergic activity. ontosight.airesearchgate.net

Table 1: Comparative in vitro Potency (EC50, nM) of 5-IT and its Isomers at Monoamine Transporters

| Compound | DAT Release | NET Release | SERT Release | MAO-A Inhibition (IC50, µM) |

|---|---|---|---|---|

| This compound (5-IT) | 12.9 nih.gov | 13.3 nih.gov | 104.8 nih.gov | 22 oup.com |

| 6-(2-Aminopropyl)indole (6-IT) | Potent ontosight.ainih.gov | Potent ontosight.ainih.gov | Potent ontosight.ainih.gov | 4.6 oup.com |

| 3-(2-Aminopropyl)indole (AMT) | - | - | - | 58 oup.com |

Data for DAT, NET, and SERT release for 6-IT were described as potent but specific EC50 values were not provided in the searched literature. Data for AMT at the transporters was not available in the provided search results.

Heterocyclic Ring System Modifications and Their Functional Consequences (e.g., (2-Aminopropyl)benzofurans, (2-Aminopropyl)benzo[β]thiophenes)

Modification of the indole core by replacing the nitrogen-containing pyrrole (B145914) ring with other heterocyclic systems, such as benzofuran (B130515) or benzo[β]thiophene, leads to significant changes in pharmacological activity. These analogs, namely (2-aminopropyl)benzofurans (APBs) and (2-aminopropyl)benzo[β]thiophenes (APBTs), offer a clear illustration of how the heteroatom influences interaction with monoamine transporters and receptors.

(2-Aminopropyl)benzofurans (APBs) , such as 5-APB and 6-APB, are potent monoamine releasers, similar to their indole counterparts. nih.govnih.gov Studies on rat brain synaptosomes show that 5-APB and 6-APB are nonselective releasers at SERT, DAT, and NET. nih.govnih.gov In fact, they are reported to be more potent than the classic empathogen MDA, with 6-APB being approximately 10-fold more potent than MDA at inducing dopamine release. nih.gov Both 5-APB and 6-APB also act as agonists at serotonin 5-HT2A and 5-HT2B receptors. oup.comwikipedia.org

(2-Aminopropyl)benzo[β]thiophenes (APBTs) represent a novel class of sulfur-based analogs. A comprehensive study of six positional isomers of APBT revealed them to be inhibitors of monoamine reuptake and inducers of transporter-mediated substrate release. nih.govnih.gov Notably, replacing the oxygen atom of the benzofuran ring with a sulfur atom, as in the APBTs, results in an enhanced releasing potency at the serotonin transporter and more potent and efficacious activity at 5-HT2 receptors compared to their APB counterparts. researchgate.netnih.gov For instance, 3-APBT and 5-APBT are high-affinity agonists at the 5-HT2B receptor. nih.gov Despite being nonselective monoamine releasers, the APBT compounds did not produce locomotor stimulation in mice, a key difference from their indole and benzofuran analogs. nih.govljmu.ac.uk Instead, several APBT isomers induced a head-twitch response, which is indicative of psychedelic-like activity. nih.govwikipedia.org

Table 2: Comparative in vitro Activity of this compound Analogs

| Compound | Heterocycle | Primary Pharmacological Action | Key Research Finding |

|---|---|---|---|

| This compound (5-IT) | Indole | Monoamine Releaser (DAT > SERT) ontosight.ainih.gov | Produces stimulant effects. ontosight.ai |

| 5-(2-Aminopropyl)benzofuran (B1244649) (5-APB) | Benzofuran | Nonselective Monoamine Releaser, 5-HT2A/2B Agonist nih.govoup.comwikipedia.org | More potent than MDA at inducing monoamine release. nih.gov |

| 5-(2-Aminopropyl)benzo[β]thiophene (5-APBT) | Benzo[β]thiophene | Nonselective Monoamine Releaser, 5-HT2 Receptor Agonist nih.govwikipedia.org | Lacks stimulant effects but shows psychedelic-like activity in mice. nih.govwikipedia.org |

Neuropharmacological Mechanisms of 5 2 Aminopropyl Indole

Monoamine Transporter Interactions

5-API is a potent substrate for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govljmu.ac.uknih.gov This means that it is transported into the presynaptic neuron by these transporter proteins. This action reverses the normal direction of transporter flux, causing a non-exocytotic release of neurotransmitters from the neuron into the synapse. nih.gov

Similar to its effects on dopamine, 5-API is also a potent substrate for the norepinephrine transporter (NET). nih.govresearchgate.net This results in the release of norepinephrine. ljmu.ac.uk The EC₅₀ value for norepinephrine release has been reported to be around 13.3 nM, indicating a high potency comparable to its effects on dopamine. wikipedia.org

5-API also acts as a substrate for the serotonin transporter (SERT), inducing the release of serotonin. nih.govresearchgate.net However, its potency at SERT is notably lower than at DAT and NET. nih.govwikipedia.org The EC₅₀ value for serotonin release is approximately 104.8 nM. wikipedia.org This indicates that a higher concentration of 5-API is required to elicit serotonin release compared to dopamine and norepinephrine release.

A noteworthy aspect of the pharmacology of aminopropylindoles is the significant impact of the position of the aminopropyl side chain on the indole (B1671886) ring on their selectivity for different monoamine transporters. researchgate.net 5-API displays a clear preference for the dopamine transporter over the serotonin transporter. nih.govnih.gov One study calculated an eight-fold selectivity for DAT-mediated release over SERT-mediated release for 5-API. nih.gov

In stark contrast, its structural isomer, 6-(2-Aminopropyl)indole (B157925) (6-API), exhibits the opposite selectivity profile. nih.gov 6-API is more potent at releasing serotonin via SERT than dopamine via DAT, with a reported ten-fold selectivity for SERT-mediated release. nih.gov Both isomers, however, show similar potency at the norepinephrine transporter. nih.gov This demonstrates that subtle changes in the chemical structure can lead to profound differences in biological activity. nih.govnih.gov

| Compound | Dopamine (DAT) | Norepinephrine (NET) | Serotonin (SERT) | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|

| 5-(2-Aminopropyl)indole (5-API) | 12.9 wikipedia.org | 13.3 wikipedia.org | 104.8 wikipedia.org | ~8-fold for DAT nih.gov |

| 6-(2-Aminopropyl)indole (6-API) | Data not available in provided sources | Data not available in provided sources | Data not available in provided sources | ~10-fold for SERT nih.gov |

Monoamine Oxidase (MAO) Inhibition Studies

Research has identified 5-API as a selective, competitive, and reversible inhibitor of monoamine oxidase A (MAO-A). ljmu.ac.uknih.gov In vitro studies have shown its potent ability to inhibit this enzyme, with a reported half-maximal inhibitory concentration (IC₅₀) of 1.6 µM and an inhibitory constant (Ki) of 0.25 µM. nih.gov In the same experimental setup, 5-API was found to be more potent than the established MAO-A inhibitors toloxatone (B1682430) and moclobemide, but less potent than clorgyline and harmaline. nih.govljmu.ac.uk Notably, no significant inhibition of monoamine oxidase B (MAO-B) was observed at concentrations up to 500 µM. nih.govljmu.ac.uk

| Compound | IC₅₀ (µM) |

|---|---|

| This compound (5-API) | 1.6 nih.gov |

| Clorgyline | 0.016 nih.gov |

| Harmaline | 0.020 nih.gov |

| Toloxatone | 6.7 nih.gov |

| Moclobemide | >500 nih.gov |

Neuroreceptor Interactions

The activity of this compound at the cellular level is characterized by its binding to and activation of various neuroreceptors. It is known to interact with monoamine transporters and a range of receptor subtypes, which underlies its complex pharmacological profile. researchgate.netresearchgate.net

This compound demonstrates significant interaction with serotonin (5-HT) receptor subtypes. Research shows it binds to 5-HT2A, 5-HT2B, and 5-HT2C receptors. researchgate.netnih.gov It acts as a partial agonist at both the 5-HT2A and 5-HT2B receptors. nih.govnih.gov This agonist activity, particularly at the 5-HT2A receptor, is a common feature of psychedelic compounds. researchgate.netresearchgate.net

Studies investigating (2-aminopropyl)benzo[β]thiophenes (APBTs), which are structurally related to aminopropylindoles, provide context for the significance of this receptor engagement. These studies highlight that APBT isomers are highly efficacious agonists at all three 5-HT2 subtypes. nih.gov While this compound itself has a comparatively lower potency and efficacy at the 5-HT2A receptor, its interaction is still a key aspect of its pharmacological profile. nih.gov The engagement with the 5-HT2B receptor is also noteworthy, as activation of this receptor has been linked to specific physiological effects. researchgate.netresearchgate.net

Table 1: this compound Interaction with Serotonin Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy |

|---|---|---|---|

| 5-HT2A | 3,300 | 1,400 | Partial Agonist |

| 5-HT2B | 5.88 - 3,300 | 110 | Partial Agonist |

| 5-HT2C | 196 - 461 | - | Binds |

Data derived from studies on this compound and related analogs. nih.gov

In addition to its effects on serotonin receptors, this compound interacts with trace amine-associated receptors (TAARs). researchgate.net Specifically, studies have confirmed that it interacts with both rat and mouse TAARs. researchgate.net Cathinone designer drugs, which share some functional similarities, have been shown to interact less potently with TAAR1 compared to classic amphetamines. nih.gov

Gene Expression Modulation in Neurological Systems

Beyond direct receptor binding, this compound can induce changes in gene expression within the brain, particularly affecting the dopaminergic system. These alterations can have longer-term implications for neuronal function.

Research has demonstrated that this compound administration leads to an increase in the messenger RNA (mRNA) levels of the dopamine D1 receptor. nih.govx-mol.com This effect has been observed in key brain regions associated with reward and executive function, namely the striatum and the prefrontal cortex (PFC) in mice. researchgate.netnih.govx-mol.com The upregulation of D1 receptor gene expression suggests a potential mechanism for the compound's influence on dopaminergic signaling pathways. nih.govdelapenalab.com

In conjunction with its effects on the D1 receptor, this compound also modulates the gene expression of the dopamine transporter (DAT). nih.govx-mol.com Studies have found increased mRNA levels of the dopamine transporter in the substantia nigra pars compacta (SNc) and ventral tegmental area (VTA) of mice following administration of the compound. researchgate.netnih.govx-mol.com This alteration in DAT expression indicates that the substance can impact the machinery responsible for dopamine reuptake, further highlighting its significant influence on the brain's dopaminergic system. nih.gov

Table 2: Effect of this compound on Dopamine-Related Gene Expression in Mice

| Gene | Brain Region | Effect on mRNA Levels |

|---|---|---|

| Dopamine D1 Receptor | Striatum | Increased |

| Dopamine D1 Receptor | Prefrontal Cortex (PFC) | Increased |

| Dopamine Transporter (DAT) | Substantia Nigra pars compacta (SNc) / Ventral Tegmental Area (VTA) | Increased |

Data sourced from Botanas et al. (2018). nih.govx-mol.com

Table of Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| 5-IT | This compound |

| αMT | α-methyltryptamine |

| APBTs | (2-aminopropyl)benzo[β]thiophenes |

| 5-HT | 5-Hydroxytryptamine (Serotonin) |

| DAT | Dopamine Transporter |

| PFC | Prefrontal Cortex |

| SNc | Substantia Nigra pars compacta |

| VTA | Ventral Tegmental Area |

| mRNA | messenger Ribonucleic Acid |

| TAAR | Trace Amine-Associated Receptor |

Preclinical Pharmacological Research Models and Methodologies

In Vitro Assays for Molecular Mechanisms

In vitro pharmacology involves experiments conducted on microorganisms and cells outside their typical biological context. qima-lifesciences.com These studies are fundamental in the initial stages of drug discovery to generate high-quality data on the biological properties of compounds. qima-lifesciences.com

Neurotransmitter release assays are pivotal in determining a compound's ability to act as a substrate for monoamine transporters, thereby inducing the release of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). nih.govljmu.ac.uk Studies utilizing rat brain synaptosomes have been instrumental in characterizing the monoamine-releasing properties of 5-IT. nih.govnih.gov These assays involve preloading synaptosomes with radiolabeled monoamines or their analogs, followed by incubation with the test compound to measure the extent of transporter-mediated efflux. ljmu.ac.uk

Research has demonstrated that 5-IT is a potent substrate at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) in rat brain synaptosomes. nih.govresearchgate.net Notably, 5-IT exhibits a greater potency for inducing release at DAT and NET compared to SERT. researchgate.net This profile distinguishes it from compounds like 3,4-methylenedioxymethamphetamine (MDMA), which tends to be more balanced in its releasing effects. nih.gov Further studies in human embryonic kidney 293 (HEK293) cells transfected with human monoamine transporters have confirmed that 5-IT is a monoamine transporter substrate, potently inducing the release of dopamine and serotonin. nih.gov However, in these human transporter-transfected cells, while 5-IT strongly inhibited norepinephrine uptake, it did not cause significant norepinephrine efflux. nih.gov

| Assay System | Transporter | Effect | Potency (EC₅₀) | Reference |

| Rat Brain Synaptosomes | DAT | Release | 12.9 nM | wikipedia.org |

| Rat Brain Synaptosomes | NET | Release | 13.3 nM | wikipedia.org |

| Rat Brain Synaptosomes | SERT | Release | 104.8 nM | wikipedia.org |

| Human Transporter-Transfected Cells | DAT | Release | Potent | nih.gov |

| Human Transporter-Transfected Cells | SERT | Release | Potent | nih.gov |

In addition to stimulating neurotransmitter release, the ability of a compound to inhibit the reuptake of monoamines is a key aspect of its pharmacological profile. These assays are often conducted in parallel with release assays using similar preparations, such as rat brain synaptosomes or transfected cell lines. ljmu.ac.uknih.gov

Receptor binding assays are used to determine the affinity of a compound for various receptor subtypes, while functional assays, such as calcium mobilization, assess the compound's ability to activate these receptors and trigger downstream signaling pathways. nih.gov Radioligand binding assays have been fundamental in identifying the primary receptor targets of psychoactive compounds. nih.gov Calcium mobilization assays are a common method to evaluate the functional activity of compounds at G-protein coupled receptors, such as serotonin receptors. atai.commdma.ch

Research indicates that 5-IT interacts with various serotonin (5-HT) receptors. wikipedia.org Specifically, its positional isomer, 3-(2-aminopropyl)indole (AMT), and related (2-aminopropyl)benzo[β]thiophene (APBT) analogs have been shown to act as full or partial agonists at 5-HT2 receptor subtypes, as determined by calcium mobilization assays. researchgate.net The activation of the 5-HT2A receptor, in particular, is strongly correlated with the psychedelic potential of a compound. atai.com While direct data on 5-IT's efficacy in calcium mobilization assays is not extensively detailed in the provided context, the activity of its close analogs suggests a likely interaction with these receptor systems.

In Vivo Behavioral and Neurochemical Paradigms in Animal Models

In vivo studies in animal models are essential for understanding how the molecular actions of a compound translate into physiological and behavioral effects.

Locomotor activity is a general measure of movement and is often used to assess the stimulant or sedative properties of a compound. ljmu.ac.uk These tests are typically conducted in an automated system that tracks the horizontal movement of an animal over time. ljmu.ac.uk

Studies in mice have shown that 5-IT produces significant locomotor stimulation, an effect similar to that of other stimulants like MDMA. nih.govnih.govresearchgate.net This increase in motor activity is consistent with its action as a dopamine and norepinephrine releasing agent. nih.gov Repeated administration of 5-IT has been shown to induce locomotor sensitization in mice, a phenomenon where the motor-activating effects of the drug increase with subsequent exposures. nih.gov

The Functional Observational Battery (FOB) is a systematic screening procedure used to evaluate the comprehensive neurological and behavioral effects of a substance in rodents. nih.govwuxiapptec.com It includes observations of home-cage behavior, open-field activity, and responses to various stimuli, assessing autonomic, neuromuscular, sensorimotor, and behavioral domains. ljmu.ac.ukwuxiapptec.com

In mice, 5-IT produced typical stimulant-like effects in the FOB, comparable to those induced by MDMA. nih.govnih.gov These observations include signs consistent with central nervous system stimulation. nih.gov In contrast, its structural isomer, 6-(2-aminopropyl)indole (B157925), produced behaviors associated with serotonin toxicity, highlighting how subtle changes in chemical structure can lead to profound differences in biological activity. nih.govnih.gov

Conditioned Place Preference (CPP) Studies for Investigating Rewarding Properties in Mice

Conditioned Place Preference (CPP) is a widely utilized behavioral paradigm to assess the rewarding or aversive properties of a substance. In this model, the preference of an animal for an environment previously associated with the substance is measured. Research into 5-(2-Aminopropyl)indole, also known as 5-IT, has employed the CPP test in mice to investigate its potential for reward and abuse.

Studies have demonstrated that this compound produces significant conditioned place preference in mice, indicating that the animals find the effects of the compound rewarding. nih.govfda.gov This suggests that 5-IT possesses psychostimulant and rewarding properties, which may be linked to its activity within the brain's dopaminergic system. nih.govnih.gov The rewarding effects observed in the CPP test point towards a potential for abuse and addiction in humans. nih.gov However, while 5-IT produced CPP in mice, it was not found to be reliably self-administered by rats in related studies. nih.govbiomolther.org

Table 1: Summary of Conditioned Place Preference (CPP) Study Findings for this compound in Mice

| Parameter | Details | References |

|---|---|---|

| Animal Model | Mice | nih.gov, fda.gov |

| Outcome | Produced significant Conditioned Place Preference | nih.gov, biomolther.org |

| Interpretation | Compound has rewarding and psychostimulant properties | nih.gov |

| Implication | Suggests a substantial risk for abuse | nih.gov |

Locomotor Sensitization Investigations in Mice

Locomotor sensitization is a phenomenon where repeated, intermittent administration of a substance leads to a progressively enhanced motor-stimulant response. This behavioral plasticity is often associated with the neuroadaptations underlying addiction. The potential of this compound to induce such sensitization has been a focus of preclinical research.

Investigations have shown that repeated administration of this compound followed by a drug challenge induces locomotor sensitization in mice. nih.govcore.ac.uk These studies typically involve a treatment regimen over several days. nih.gov The development of locomotor sensitization further supports the classification of 5-IT as a psychostimulant. nih.gov The observed increase in locomotor activity is consistent with the effects of other stimulant compounds. ljmu.ac.ukresearchgate.net This sensitization effect, coupled with its rewarding properties, reinforces the evidence for its abuse potential. nih.gov

Table 2: Research Findings on Locomotor Sensitization Induced by this compound in Mice

| Parameter | Details | References |

|---|---|---|

| Animal Model | Mice | nih.gov, core.ac.uk |

| Phenomenon | Induction of locomotor sensitization | nih.gov |

| Methodology | Repeated administration (e.g., 7-day treatment) and drug challenge | nih.gov |

| Interpretation | Indicates psychostimulant properties and neuroadaptive changes | nih.gov |

Head-Twitch Response (HTR) for Assessment of Psychedelic-like Activity

The head-twitch response (HTR) in rodents is a rapid, rotational head movement that is considered a behavioral proxy for hallucinogenic or psychedelic effects in humans. biomolther.orgescholarship.org This response is reliably induced by serotonergic hallucinogens and is primarily mediated by the activation of serotonin 5-HT2A receptors. escholarship.orgnih.gov The HTR assay is therefore a standard preclinical tool for assessing the potential psychedelic-like activity of a compound. biomolther.org

The chemical structure of this compound, being an isomer of the tryptamine (B22526) drug α-methyltryptamine (αMT), suggests potential hallucinogenic properties. researchgate.net Furthermore, research has confirmed that 5-IT partially activates 5-HT2A receptors. nih.gov While related (2-aminopropyl)indole derivatives have been shown to induce the HTR in mice, direct experimental evidence from the reviewed literature specifically demonstrating that this compound elicits the head-twitch response is not prominently available. nih.gov Therefore, while its mechanism of action involves the 5-HT2A receptor system central to the HTR, its classification as a compound that induces this specific behavior requires further direct investigation.

Table 3: Head-Twitch Response (HTR) as a Research Model

| Parameter | Description | References |

|---|---|---|

| Behavioral Model | Head-Twitch Response (HTR) | escholarship.org |

| Primary Mediator | Serotonin 5-HT2A Receptor Activation | nih.gov, escholarship.org |

| Indication | Proxy for hallucinogenic/psychedelic-like effects | biomolther.org |

| Relevance to 5-IT | 5-IT is a partial agonist at 5-HT2A receptors, but direct HTR induction data is not specified in reviewed sources. | nih.gov |

Specific Animal Models Utilized in this compound Pharmacological Research

Preclinical pharmacological research on this compound has utilized specific, well-established animal models to characterize its behavioral and neurochemical effects. The most common species are rodents, specifically rats and mice, with particular strains often selected for their suitability in various experimental paradigms.

Sprague-Dawley Rats: This outbred rat strain is frequently used in pharmacological and toxicological studies. In the context of this compound research, Sprague-Dawley rats have been the model for in vitro experiments using brain synaptosomes to study the compound's effects on monoamine transporters. nih.govljmu.ac.uk They have also been used in in vivo behavioral studies, such as intravenous self-administration tests, to assess the reinforcing properties of the substance. nih.govresearchgate.net

C57BL/6J Mice: This inbred mouse strain is one of the most widely used in biomedical research, particularly in behavioral neuroscience. Studies investigating the rewarding effects of this compound using the Conditioned Place Preference (CPP) paradigm have been conducted in C57BL/6J mice. nih.gov This strain has also been used for assessing locomotor activity and sensitization, as well as in studies of related compounds using the head-twitch response (HTR) model to probe for psychedelic-like activity. nih.govnih.gov

Analytical Chemistry Methodologies in 5 2 Aminopropyl Indole Research

Advanced Chromatographic and Spectrometric Techniques for Research Characterization

Modern analytical chemistry relies on a combination of sophisticated chromatographic separation methods and highly sensitive spectrometric detection to characterize complex molecules like 5-(2-Aminopropyl)indole.

Ultra-High-Performance Liquid Chromatography – Tandem Mass Spectrometry (UHPLC-MS/MS) for Research Sample Analysis

UHPLC-MS/MS has proven to be a powerful tool for the analysis of this compound in research samples, including postmortem femoral blood. oup.com This technique offers high sensitivity and selectivity, making it suitable for detecting and quantifying the compound even at low concentrations. scispace.com In one developed method, a UHPLC system was coupled with a tandem mass spectrometer for the quantitation of 5-IT. oup.com The analysis involved protein precipitation from blood samples, followed by injection into the UHPLC system. oup.com Chromatographic separation was achieved using a specific column and a gradient elution program. oup.com The mass spectrometer was operated in positive ionization mode, monitoring specific transitions for 5-IT to ensure accurate identification and quantification. oup.com

A study on a cluster of deaths involving 5-IT detailed a specific UHPLC-MS/MS method. oup.com Key parameters of this methodology are summarized in the table below.

| Parameter | Details |

| Instrumentation | ACQUITY UPLC with a tandem mass spectrometer |

| Column | ACQUITY UPLC HSS T3, 1.8 µm, 50 × 2.1 mm with a 0.2-µm pre-column filter |

| Column Temperature | 60°C |

| Flow Rate | 0.6 mL/min |

| Mobile Phase A | 0.05% formic acid in 10 mM ammonium (B1175870) formate |

| Mobile Phase B | 0.05% formic acid in methanol |

| Gradient | Linear gradient from 5% to 50% B in 2 min, then 98% B for 0.5 min |

| Total Run Time | 3 minutes |

| Ionization Mode | Positive ion electrospray |

| Monitored Transitions (MRM) | 175/158, 175/130, 175/117 for 5-IT |

This method demonstrated good linearity, precision, and accuracy for the determination of 5-IT in blood samples. oup.com The use of a deuterated internal standard, MDA-D5, helped to ensure the reliability of the quantitative results. oup.com

Gas Chromatography – Mass Spectrometry (GC-MS) for Isomer Discrimination

GC-MS is a valuable technique for the discrimination of (2-aminopropyl)indole positional isomers. nih.govrsc.org Research has shown that the six positional isomers, including this compound, can be effectively separated and identified using GC-MS. nih.gov In one study, it was found that all isomers, with the exception of the 5- and 6-isomers which co-eluted, could be separated by gas chromatography without the need for derivatization. nih.govdrugsandalcohol.ie

While the mass spectra of isomers like 5-IT and its counterpart, 3-(2-aminopropyl)indole (AMT), can be nearly identical under standard conditions, subtle differences can be observed that aid in their differentiation. rsc.orgnih.gov However, in some cases, the isomers may also have very similar retention times, complicating their identification. rsc.org To overcome the challenge of co-eluting isomers like 5-API and 6-API, derivatization techniques can be employed. nih.gov For instance, the use of derivatizing agents such as heptafluorobutyryl (HFB) anhydride (B1165640) can alter the chromatographic behavior of the isomers, allowing for their separation and individual identification by GC-MS. nih.gov

Liquid Chromatography – Mass Spectrometry (LC-MS) for Isomer Discrimination

LC-MS provides a robust alternative for the discrimination of (2-aminopropyl)indole isomers. nih.govdrugsandalcohol.ie Studies have demonstrated that LC is a feasible method for separating these isomers. nih.govdrugsandalcohol.ie While some isomers, such as the 2- and 7-isomers, may not be fully resolved chromatographically, they can still be distinguished based on their product ion spectra. nih.govdrugsandalcohol.ie For example, the 2-isomer produces a characteristic fragment ion at m/z 132, whereas the 7-isomer yields a fragment at m/z 158. nih.govdrugsandalcohol.ie

The differentiation between 5-IT and AMT can be challenging due to their identical product ions in LC-MS/MS analysis. oup.com However, differences in fragment abundance and chromatographic retention times can enable their distinction. oup.com High-resolution mass spectrometry coupled with techniques like collision-induced dissociation (CID) and ultraviolet photodissociation (UVPD) can provide diagnostic fragments for structurally similar isomers that are not easily resolved by chromatography alone. lcms.cz

Methodologies for Isomer Differentiation and Identification in Complex Research Matrices

The presence of multiple isomers and a complex sample matrix, such as in forensic and postmortem toxicology samples, necessitates sophisticated analytical strategies. nih.govoup.comd-nb.info A combination of chromatographic and spectrometric techniques is often required for unambiguous identification. nih.gov

For the six positional isomers of (2-aminopropyl)indole, a combined approach using both GC-MS and LC-MS has been shown to be effective. nih.gov While GC-MS can separate most isomers without derivatization, LC-MS can help to distinguish those that are not fully resolved by GC. nih.gov The fragmentation patterns observed in the mass spectra are key to confirming the identity of each isomer. nih.gov

In complex matrices like plasma, where multiple isomers may be present and co-elute, techniques such as MSn fragmentation can be utilized. lcms.cz This involves multiple stages of mass analysis to isolate and fragment ions of interest, which can help in identifying diagnostic fragments unique to each isomer. lcms.cz

The following table summarizes the key findings from a study on the discrimination of (2-aminopropyl)indole isomers using GC-MS and LC-MS: nih.govdrugsandalcohol.ie

| Analytical Technique | Isomer Pair | Resolution Status | Differentiating Feature |

| GC-MS | 5-API and 6-API | Co-eluted | Not separated without derivatization |

| LC-MS | 2-API and 7-API | Not fully resolved | Different product ion spectra (m/z 132 for 2-API, m/z 158 for 7-API) |

Assessment of Stability of this compound in Various Research Matrices

The stability of this compound in biological samples is an important consideration for accurate toxicological analysis. Studies on the stability of new psychoactive substances, including 5-IT, are crucial, particularly in the context of postmortem analysis where degradation can occur. mdpi.comofdt.fr

One study investigated the stability of various new psychoactive substances and highlighted the importance of such research. ofdt.fr In a report on fatalities involving 5-IT, toxicological analysis was performed on femoral blood, which is a common matrix in postmortem toxicology. oup.com The concentrations of 5-IT in these cases ranged from 0.7 to 18.6 µg/g. oup.com The potential for postmortem redistribution of 5-IT has also been noted, with an average central-to-peripheral blood concentration ratio of 1.9, suggesting that concentrations may change after death. mdpi.com

While specific, detailed stability studies exclusively focused on this compound across a wide range of matrices and storage conditions are not extensively documented in the provided results, the existing literature underscores the necessity of considering the stability and potential for postmortem changes in concentration when interpreting toxicological findings. mdpi.comofdt.fr

Metabolic Pathways Research of 5 2 Aminopropyl Indole

In Vitro Metabolic Studies of 5-(2-Aminopropyl)indole

Detailed in vitro metabolic studies using human liver microsomes or hepatocytes are essential for elucidating the specific metabolic pathways of this compound. Although specific studies on 5-IT are limited, research on analogous tryptamine (B22526) derivatives provides a predictive framework for its metabolism.

For instance, in vitro studies on the structurally related compound α-methyltryptamine (α-MT) using pooled human hepatocyte incubations have identified several key metabolic transformations. These studies utilized advanced analytical techniques such as liquid chromatography-high-resolution tandem mass spectrometry (LC-HRMS/MS) to identify and characterize metabolites. researchgate.netnih.govresearchgate.net The findings from these studies suggest that 5-IT likely undergoes similar metabolic reactions.

The primary Phase I metabolic pathway anticipated for this compound is hydroxylation of the indole (B1671886) ring. This reaction is typically mediated by cytochrome P450 enzymes. For other tryptamines, CYP2D6 has been identified as a key enzyme in their metabolism. tandfonline.com Following hydroxylation, the resulting metabolites can undergo further Phase II conjugation reactions.

Phase II metabolism of the hydroxylated metabolites is expected to involve glucuronidation and sulfation. In the case of α-MT, both O-glucuronidation and O-sulfation of the hydroxylated metabolites have been observed. researchgate.netnih.govresearchgate.net Additionally, direct N-glucuronidation and N-acetylation of the primary amine group are also plausible metabolic routes. researchgate.netnih.govresearchgate.net

The following table summarizes the expected metabolic transformations of this compound based on studies of its structural analogs:

| Metabolic Phase | Reaction Type | Potential Metabolites | Enzymes Potentially Involved |

| Phase I | Hydroxylation | Hydroxy-5-(2-aminopropyl)indole isomers | Cytochrome P450 (e.g., CYP2D6) |

| Phase II | O-Glucuronidation | Hydroxy-5-(2-aminopropyl)indole glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Phase II | O-Sulfation | Hydroxy-5-(2-aminopropyl)indole sulfate | Sulfotransferases (SULTs) |

| Phase II | N-Glucuronidation | This compound-N-glucuronide | UDP-glucuronosyltransferases (UGTs) |

| Phase II | N-Acetylation | N-acetyl-5-(2-aminopropyl)indole | N-acetyltransferases (NATs) |

These in vitro models are critical for predicting the in vivo metabolic fate of 5-IT and for identifying potential biomarkers of exposure in biological samples, which is of significant interest in clinical and forensic toxicology. researchgate.netnih.govresearchgate.net

Identification and Characterization of Novel Metabolites for Pharmacological and Toxicological Insights

The identification and characterization of novel metabolites of this compound are paramount for a comprehensive understanding of its pharmacological and toxicological effects. The biotransformation of a parent compound can lead to metabolites with enhanced, diminished, or entirely different pharmacological activities, as well as potential toxic effects.

Based on the metabolic pathways of similar indolealkylamines, the primary metabolites of 5-IT are likely to be hydroxylated derivatives. The position of hydroxylation on the indole ring can significantly influence the pharmacological activity of the resulting metabolite. For instance, hydroxylation at different positions of other psychoactive tryptamines can alter their affinity for serotonin (B10506) receptors.

Following Phase I hydroxylation, Phase II conjugation reactions, such as glucuronidation and sulfation, generally result in more water-soluble and pharmacologically less active metabolites that are more readily excreted. However, the pharmacological and toxicological profiles of these conjugated metabolites have not been specifically studied for 5-IT.

The table below outlines the potential pharmacological and toxicological significance of the expected metabolites of this compound.

| Metabolite Class | Potential Pharmacological Activity | Potential Toxicological Relevance |

| Hydroxylated Metabolites | May retain or have altered affinity for monoamine transporters and serotonin receptors. | Could contribute to the overall psychoactive and toxic effects of the parent compound. |

| Glucuronide Conjugates | Generally considered inactive and facilitate excretion. | Typically associated with detoxification, but some glucuronides can be reactive. |

| Sulfate Conjugates | Generally considered inactive and facilitate excretion. | Primarily involved in detoxification pathways. |

| N-acetyl Metabolites | Likely to have reduced pharmacological activity compared to the parent compound. | May represent a minor detoxification pathway. |

The comprehensive profiling of these metabolites is essential for forensic investigations to confirm the intake of this compound, as the parent compound may be rapidly metabolized and present at low concentrations in biological samples. nih.govnih.gov Advanced analytical techniques such as high-resolution mass spectrometry are crucial for the detection and structural elucidation of these novel metabolites in various biological matrices. researchgate.netnih.govresearchgate.net Further research is necessary to isolate these potential metabolites and characterize their specific pharmacological and toxicological properties to fully understand the health risks associated with this compound exposure.

Theoretical and Computational Chemistry Approaches to 5 2 Aminopropyl Indole

Molecular Modeling and Docking Studies for Receptor Interaction Mechanisms

Molecular modeling and docking are indispensable computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly valuable in pharmacology for studying the interaction between a ligand, such as 5-(2-aminopropyl)indole, and its biological target, typically a protein receptor. The primary goal of molecular docking is to predict the binding mode and affinity of a ligand, which can provide critical information about its mechanism of action at the molecular level.

For this compound, a compound known to interact with monoamine transporters—specifically the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—as well as the dopamine D1 receptor, molecular docking studies can elucidate the specific interactions that govern its binding. wikipedia.orgdrugbank.com These studies involve the generation of a three-dimensional model of the target receptor, often based on crystal structures of homologous proteins, and then computationally "docking" the this compound molecule into the receptor's binding site.

The docking process explores various possible conformations and orientations of the ligand within the binding pocket, and a scoring function is used to estimate the binding affinity for each pose. The scoring function takes into account various non-covalent interactions, such as hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The resulting binding poses can reveal key amino acid residues that are crucial for the interaction.

While specific docking studies for this compound are not extensively detailed in publicly available literature, the general principles of ligand interaction with monoamine transporters and dopamine receptors are well-established. For instance, the binding of small molecules to these transporters often involves interactions with key residues in the transmembrane domains. A hypothetical docking study of this compound would likely reveal interactions with some of these conserved residues.

Table 1: Potential Interacting Residues in Monoamine Transporters and Dopamine D1 Receptor for this compound Based on Homologous Ligand Docking Studies

| Receptor | Potential Interacting Amino Acid Residues | Type of Interaction |

| Dopamine Transporter (DAT) | Asp79, Ser149, Phe155, Val152, Tyr156, Phe320, Ser422 | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions |

| Norepinephrine Transporter (NET) | Asp75, Phe317, Ser419, Tyr151 | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions |

| Serotonin Transporter (SERT) | Asp98, Tyr95, Ile172, Phe335, Phe341, Ser438, Gly442 | Hydrogen Bonding, Pi-Pi Stacking, Hydrophobic Interactions |

| Dopamine D1 Receptor | Asp103, Ser198, Ser202, Phe288, Phe313 | Hydrogen Bonding, Aromatic Interactions |

This table is illustrative and based on known interactions of similar ligands with these receptors. Specific interactions for this compound would require dedicated computational studies.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a detailed description of the electronic structure of a molecule, which is fundamental to its chemical reactivity and physical properties. Methods such as Density Functional Theory (DFT) are widely used to investigate the electronic properties of molecules like this compound. These calculations can determine a variety of molecular properties, including the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential.

The electronic structure of this compound, with its indole (B1671886) ring system and aminopropyl side chain, is key to its interaction with biological targets. The indole nucleus is an aromatic system with a delocalized π-electron cloud, which can participate in π-π stacking interactions with aromatic residues in a receptor binding pocket. The amino group in the side chain is basic and will be protonated at physiological pH, allowing it to form strong electrostatic interactions and hydrogen bonds with acidic residues in the receptor.

Key electronic properties that can be calculated using quantum chemical methods include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the HOMO-LUMO energy gap, are important indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more reactive. For this compound, the HOMO is likely to be localized on the electron-rich indole ring, while the LUMO may be distributed over the entire molecule.

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing regions of positive, negative, and neutral potential. For this compound, the MEP would likely show a region of negative potential around the nitrogen atom of the indole ring and a region of positive potential around the protonated amino group of the side chain. This information is invaluable for understanding how the molecule will interact with the electrostatic field of a receptor binding site.

Partial Atomic Charges: These calculations assign a partial charge to each atom in the molecule, providing a quantitative measure of the charge distribution. This can help in identifying which atoms are likely to be involved in electrostatic interactions.

Table 2: Hypothetical Electronic Properties of this compound from Quantum Chemical Calculations

| Property | Description | Predicted Characteristic for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Relatively high, localized on the indole ring. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Relatively low, delocalized over the molecule. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; indicates chemical reactivity. | Moderate gap, suggesting a balance of stability and reactivity. |

| Molecular Dipole Moment | A measure of the overall polarity of the molecule. | A significant dipole moment due to the polar amine group and the indole nitrogen. |

| Molecular Electrostatic Potential | The spatial distribution of charge in the molecule. | Negative potential over the indole nitrogen and positive potential at the aminopropyl group. |

This table presents expected trends for this compound based on the general principles of quantum chemistry and the known properties of similar molecules.

In Silico Structure-Property Prediction via Computational Methods

In addition to understanding receptor interactions and electronic structure, computational methods can be used to predict a wide range of physicochemical and pharmacokinetic properties of a molecule. These in silico predictions are a crucial part of modern drug discovery, as they allow for the early assessment of a compound's "drug-likeness" and potential for bioavailability. These methods rely on quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR) models, which correlate the chemical structure of a molecule with its biological activity or physical properties.

For this compound, in silico methods can be used to predict properties related to its absorption, distribution, metabolism, and excretion (ADME). One of the most widely used sets of guidelines for predicting oral bioavailability is Lipinski's Rule of Five. lindushealth.com This rule states that a compound is more likely to be orally bioavailable if it meets the following criteria:

A molecular weight of less than 500 Daltons.

An octanol-water partition coefficient (log P) not greater than 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

By calculating these properties for this compound, we can make a preliminary assessment of its potential for oral bioavailability.

Table 3: In Silico Prediction of Drug-Likeness Properties of this compound Based on Lipinski's Rule of Five

| Property | Value for this compound | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 174.24 g/mol | < 500 g/mol | Yes |

| log P (octanol-water partition coefficient) | ~2.1 (Predicted) | ≤ 5 | Yes |

| Hydrogen Bond Donors | 2 (indole N-H and amine N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 1 (amine nitrogen) | ≤ 10 | Yes |

| Number of Violations | 0 | No more than one violation | Yes |

Future Directions and Identified Research Gaps in 5 2 Aminopropyl Indole Studies

Elucidation of Remaining Unknown Pharmacological Receptor Interactions

However, a comprehensive understanding of 5-API's full receptor binding profile is still lacking. researchgate.net While its primary actions on monoamine transporters are recognized, the potential for interactions with other receptor systems, such as serotonin (B10506) receptor subtypes, remains largely unexplored. wikipedia.org Future research should aim to conduct extensive receptor screening assays to identify any additional molecular targets. This will provide a more complete picture of its pharmacological actions and could help to explain the full spectrum of its physiological and behavioral effects. Understanding these interactions is a fundamental aspect of pharmacology and is crucial for predicting the compound's effects and potential for drug-drug interactions. openaccessjournals.com

Comprehensive Mapping of In Vivo Metabolic Pathways

The metabolism of 5-API in living organisms is another critical area that requires further investigation. While the metabolism of other novel psychoactive substances, such as synthetic cannabinoids and benzofuran (B130515) analogues of amphetamines, has been studied, specific data on the in vivo metabolic pathways of 5-API is limited. mdpi.comresearchgate.net For many new psychoactive substances, information on their metabolism and the activity of any resulting metabolites is scarce. researchgate.net

Advanced In Vivo Neurochemical Monitoring Techniques

Advanced in vivo neurochemical monitoring techniques offer the potential to observe the real-time effects of 5-API on brain chemistry. Methods such as in vivo microdialysis coupled with sensitive analytical techniques can provide dynamic information about the extracellular concentrations of neurotransmitters like dopamine (B1211576), norepinephrine (B1679862), and serotonin in specific brain regions following administration of the compound. mdpi.com

The application of techniques like fast-scan cyclic voltammetry (FSCV) could also offer high temporal and spatial resolution for monitoring dopamine and serotonin release. mdpi.com These advanced methods would allow researchers to directly observe the neurochemical consequences of 5-API's action as a monoamine releaser and MAO-A inhibitor. nih.govresearchgate.net Such studies could help to correlate specific neurochemical changes with observed behavioral effects, providing a deeper understanding of the compound's mechanism of action in the central nervous system. nih.govnih.gov

Development of Novel Analytical Reference Standards for Research

The availability of well-characterized and certified analytical reference standards is fundamental for accurate and reproducible research. ljmu.ac.uk The lack of such standards for 5-API and its potential metabolites presents a significant obstacle to research and forensic analysis. ljmu.ac.ukljmu.ac.uk Difficulties in distinguishing 5-API from its isomers, such as α-methyltryptamine (AMT), have been noted, highlighting the need for reliable analytical methods and standards. ljmu.ac.ukdrugsandalcohol.ie

Future efforts should focus on the synthesis and certification of high-purity reference materials for 5-API, its isomers, and its metabolites. drugsandalcohol.ie This would facilitate the development and validation of robust analytical methods for its detection and quantification in various matrices, including seized materials and biological samples. oup.com The availability of these standards is a prerequisite for conducting the pharmacological and toxicological research necessary to fully characterize this compound.

Q & A

Q. What are the established synthetic routes and analytical characterization methods for 5-IT?

5-IT is synthesized via condensation reactions using indole derivatives. For example, racemic 5-IT and its isomer 6-IT are synthesized via established procedures involving nitroalkene intermediates (e.g., nitromethane with indole-3-carboxaldehyde derivatives under acidic conditions) . Purification typically involves vacuum filtration and washing with water, yielding >97% purity. Analytical characterization includes:

- GC/MS and LC-MS/MS for isomer differentiation (e.g., distinguishing 5-IT from 3-(2-aminopropyl)indole via mass spectral fragmentation patterns) .

- NMR to confirm structural integrity, particularly for distinguishing positional isomers .

- HPLC-DAD for UV spectral analysis, with 5-IT showing distinct absorbance profiles compared to analogs .

Q. What are the primary pharmacological mechanisms of 5-IT in vitro?

5-IT acts as a monoamine transporter substrate, inducing neurotransmitter release:

- Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) Transporters : 5-IT exhibits substrate activity at all three transporters, with higher potency at DAT than SERT (EC₅₀ values: DAT = 23 nM, SERT = 79 nM in rat synaptosomes) .

- Monoamine Oxidase Inhibition : 5-IT is a reversible, competitive inhibitor of MAO-A (IC₅₀ = 1.2 μM), enhancing synaptic monoamine levels .

Methodological Note: Synaptosomal release assays using radiolabeled substrates (e.g., [³H]MPP⁺ for DAT/NET and [³H]serotonin for SERT) are critical for quantifying release potency .

Q. How is acute toxicity assessed in preclinical studies?

- Functional Observational Battery (FOB) : Evaluates behavioral and physiological effects in mice (e.g., hyperlocomotion, stereotypy, hyperthermia). 5-IT (3–30 mg/kg) induces stimulant-like effects (e.g., hyperactivity, tachycardia) similar to MDMA but with delayed onset .

- Serum/Urine Analysis : LC-MS/MS detects 5-IT concentrations (e.g., 0.015–0.59 μg/mL in serum in human intoxications) .

- Poisoning Severity Score (PSS) : Retrospective grading of clinical cases (e.g., agitation, hyperthermia, rhabdomyolysis) .

Advanced Research Questions

Q. What experimental design challenges arise when comparing 5-IT to its structural analogs (e.g., 6-IT)?

- Isomer-Specific Effects : 6-IT shows higher SERT selectivity (EC₅₀ = 12 nM vs. 5-IT’s 79 nM) and induces serotonin toxicity in vivo (e.g., forepaw treading, flat body posture) .

- In Vivo vs. In Vitro Discrepancies : 5-IT’s slow onset of action in mice (peak effects at 60–90 min) contrasts with rapid in vitro transporter activity, suggesting pharmacokinetic barriers (e.g., blood-brain barrier penetration) .

Recommendation: Combine transporter assays with microdialysis or voltammetry to monitor real-time neurotransmitter dynamics .

Q. How can conflicting data on 5-IT’s abuse potential be resolved?

- Behavioral Paradox : 5-IT stimulates locomotor activity (indicative of abuse potential) but lacks self-administration in rodent models. This may relate to its slow onset, which reduces reinforcing effects .

- Monoamine Interactions : Dual MAO-A inhibition and transporter substrate activity complicate mechanistic interpretations. Use selective antagonists (e.g., MAO-A inhibitors like clorgyline) to isolate contributions .

Q. What methodologies are used to study polydrug interactions involving 5-IT?

- Case Series Analysis : Retrospective reviews of intoxications (e.g., Swedish STRIDA project) identify common co-ingestants (e.g., MDMA, 6-APB) and synergistic toxicity (e.g., serotonin syndrome) .

- In Vitro Co-Exposure Models : Assess transporter inhibition/release kinetics when 5-IT is combined with other monoaminergic drugs (e.g., SSRIs) .

Q. How is neurotoxicity evaluated for chronic 5-IT exposure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.